molecular formula C24H32N2O4 B4930009 N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide

N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide

Katalognummer B4930009
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: RTYKEFASHGYFAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide, also known as CPP-115, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. CPP-115 is a derivative of vigabatrin, which is an antiepileptic drug. CPP-115 has been found to be a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which can have therapeutic effects in various neurological disorders.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide involves the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is the major inhibitory neurotransmitter in the brain, and an increase in GABA levels can have therapeutic effects in various neurological disorders. The inhibition of GABA-AT by N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been found to be selective and reversible.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide have been extensively studied. The increase in GABA levels in the brain due to the inhibition of GABA-AT by N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been found to have therapeutic effects in various neurological disorders. N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been found to reduce seizure activity in animal models of epilepsy and reduce cocaine self-administration in animal models of addiction. N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has also been found to have anxiolytic effects in animal models of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in various neurological disorders. N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide in lab experiments. It has been found to have a relatively short half-life in the body, which can limit its effectiveness in some experiments. N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide is also a small molecule drug, which can limit its ability to cross the blood-brain barrier in some animal models.

Zukünftige Richtungen

There are several future directions for the study of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide. One potential direction is the development of new derivatives of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide that have improved pharmacokinetic properties. Another potential direction is the study of the long-term effects of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide on brain function and behavior. Further studies are also needed to determine the potential therapeutic effects of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide in various neurological disorders. Finally, the use of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide in combination with other drugs may also be explored for the treatment of neurological disorders.

Synthesemethoden

N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide involves the use of hazardous chemicals and requires expertise in organic chemistry. The detailed synthesis method of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide is beyond the scope of this paper.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been found to be effective in animal models of epilepsy, addiction, and anxiety disorders. N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has also been studied for its potential use in the treatment of cocaine addiction, as it has been found to reduce cocaine self-administration in animal models.

Eigenschaften

IUPAC Name

N-cyclohexyl-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-3-15-26(20-7-5-4-6-8-20)24(28)19-9-11-21(12-10-19)30-22-13-16-25(17-14-22)23(27)18-29-2/h1,9-12,20,22H,4-8,13-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYKEFASHGYFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N(CC#C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.